Cas no 1481995-26-9 (2-(cyclopropylmethyl)butanoic acid)
2-(cyclopropylmethyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(cyclopropylmethyl)butanoic acid
- Cyclopropanepropanoic acid, α-ethyl-
- SCHEMBL13747339
- AKOS017980244
- 1481995-26-9
- A1-23380
- EN300-1844783
- CS-0295980
-
- Inchi: 1S/C8H14O2/c1-2-7(8(9)10)5-6-3-4-6/h6-7H,2-5H2,1H3,(H,9,10)
- InChI Key: MBCHHRAASAXUDT-UHFFFAOYSA-N
- SMILES: C(C1CC1)C(CC)C(=O)O
Computed Properties
- Exact Mass: 142.099379685g/mol
- Monoisotopic Mass: 142.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.050±0.06 g/cm3(Predicted)
- Boiling Point: 238.0±8.0 °C(Predicted)
- pka: 4.75±0.10(Predicted)
2-(cyclopropylmethyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844783-0.05g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1844783-0.1g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1844783-0.25g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1844783-0.5g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1844783-1.0g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1844783-2.5g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1844783-5.0g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1844783-10.0g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1844783-1g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1844783-5g |
2-(cyclopropylmethyl)butanoic acid |
1481995-26-9 | 5g |
$1614.0 | 2023-09-19 |
2-(cyclopropylmethyl)butanoic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-(cyclopropylmethyl)butanoic acid
Introduction to 2-(cyclopropylmethyl)butanoic acid (CAS No. 1481995-26-9)
2-(cyclopropylmethyl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 1481995-26-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclopropylmethyl and butanoic acid substituents, has garnered attention due to its structural uniqueness and potential biological activities. The presence of a cyclopropyl group introduces a rigid three-membered ring structure, which can influence the compound's physicochemical properties and reactivity, making it a valuable candidate for further investigation.
The structure of 2-(cyclopropylmethyl)butanoic acid consists of a four-carbon chain with a carboxylic acid functional group at one end and a cyclopropylmethyl side chain attached to the second carbon. This configuration allows for diverse interactions with biological targets, making it a promising scaffold for drug discovery. The compound's solubility, melting point, and other physicochemical properties are influenced by the cyclopropyl group's hydrophobic nature and the butanoic acid moiety's polar characteristics.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing cyclopropyl groups. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The rigid structure of the cyclopropyl ring can enhance binding affinity to biological targets, potentially leading to more effective drug candidates. 2-(cyclopropylmethyl)butanoic acid is no exception and has been studied for its potential role in modulating biological pathways.
One of the most compelling aspects of 2-(cyclopropylmethyl)butanoic acid is its utility as a building block in medicinal chemistry. Its unique structural features make it a versatile intermediate for synthesizing more complex molecules with tailored biological activities. Researchers have leveraged this compound to develop novel analogs that exhibit enhanced efficacy or reduced toxicity compared to existing drugs. The cyclopropylmethyl group provides a handle for further functionalization, allowing chemists to explore a wide range of chemical modifications.
Recent studies have highlighted the biological activity of derivatives of 2-(cyclopropylmethyl)butanoic acid. For instance, researchers have investigated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases. The carboxylic acid moiety can engage in hydrogen bonding interactions with biological targets, while the cyclopropyl group contributes to steric constraints that optimize binding affinity. These findings suggest that 2-(cyclopropylmethyl)butanoic acid could be a valuable starting point for developing new therapeutic agents.
The synthesis of 2-(cyclopropylmethyl)butanoic acid has been optimized through various chemical methodologies. One common approach involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate alkylating agents to introduce the cyclopropylmethyl side chain. Subsequent oxidation of the resulting alcohol yields the desired carboxylic acid derivative. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making it feasible to conduct extensive biological evaluations.
In addition to its pharmacological applications, 2-(cyclopropylmethyl)butanoic acid has shown promise in material science research. Its unique structural features make it suitable for developing novel polymers and coatings with enhanced mechanical properties or biodegradability. The cyclopropyl group can contribute to thermal stability, while the carboxylic acid functionality allows for cross-linking reactions that improve material integrity.
The future directions for research on 2-(cyclopropylmethyl)butanoic acid are multifaceted. Further exploration of its pharmacological potential is warranted, particularly in areas such as neurodegenerative diseases and metabolic disorders. Additionally, investigating its role in material science could lead to innovative applications in industrial settings. Collaborative efforts between chemists, biologists, and materials scientists will be essential in unlocking the full potential of this compound.
In conclusion, 2-(cyclopropylmethyl)butanoic acid (CAS No. 1481995-26-9) is a structurally interesting compound with diverse applications in pharmaceuticals and materials science. Its unique combination of cyclopropyl and butanoic acid moieties makes it a valuable scaffold for drug discovery and material development. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in advancing scientific knowledge and innovation.
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